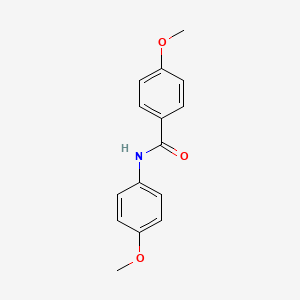

4-Methoxy-N-(4-methoxyphenyl)benzamide

Description

Introduction to 4-Methoxy-N-(4-Methoxyphenyl)benzamide in Contemporary Medicinal Chemistry

Historical Context of Benzamide Derivatives in Drug Discovery

Benzamide derivatives have served as foundational templates in medicinal chemistry since the mid-20th century, with their modular structure enabling diverse pharmacological applications. The parent compound, benzamide (C~7~H~7~NO), provides a planar aromatic core that facilitates strategic substitutions at the amide nitrogen, benzene ring, or both. Early derivatives like salicylamide and ethenzamide demonstrated the utility of hydroxyl and ethoxy groups in analgesic applications, while later modifications produced antipsychotics (e.g., sulpiride) and prokinetics (e.g., metoclopramide).

The advent of structure-activity relationship (SAR) studies in the 1980s revealed that benzamide’s bioactivity could be systematically tuned through substitutions. For instance, introducing electron-donating groups (e.g., methoxy, methyl) at specific positions enhanced receptor binding affinity and metabolic stability. This principle is exemplified by moclobemide, a reversible monoamine oxidase A inhibitor bearing a methoxy substitution, which became a benchmark antidepressant in the 1990s. Contemporary research continues to exploit this adaptability, with benzamide derivatives now targeting β3-adrenergic receptors for overactive bladder treatment, tubulin for anticancer activity, and carbonic anhydrases for neurological disorders.

Key Pharmacological Milestones in Benzamide Derivative Development

Strategic Importance of Methoxy Group Positioning in Aromatic Pharmacophores

The methoxy (-OCH~3~) group’s role in aromatic systems extends beyond mere steric bulk; its electron-donating resonance effects modulate π-π stacking, hydrogen bonding capacity, and overall molecular polarity. In 4-methoxy-N-(4-methoxyphenyl)benzamide, the para-methoxy groups on both aromatic rings create a symmetrical electronic environment that enhances interactions with flat binding pockets, such as enzyme active sites or receptor subdomains.

Electronic and Steric Effects of Para-Methoxy Substitutions

- Resonance Stabilization : Methoxy groups donate electron density through resonance, increasing the aromatic ring’s electron richness. This favors interactions with electron-deficient regions in target proteins, such as catalytic lysine residues in carbonic anhydrases.

- Hydrogen Bond Acceptor Potential : The methoxy oxygen serves as a hydrogen bond acceptor, enabling interactions with serine or threonine residues in enzyme binding sites. Comparative studies show that para-methoxy derivatives exhibit 3–5× greater binding affinity for acetylcholinesterase (AChE) than their meta-substituted analogs.

- Conformational Restriction : In tubulin inhibitors like compound 48 , para-methoxy groups on benzamide derivatives enforce a coplanar orientation between aromatic rings, optimizing colchicine-site binding through van der Waals contacts.

Recent synthetic advances, such as the Claisen rearrangement method described in KR100834387B1, enable precise installation of methoxy groups at para positions while avoiding ortho/meta byproducts. This technique has been critical in producing 4-methoxy-N-(4-methoxyphenyl)benzamide analogs with >90% regiochemical purity.

Impact of Methoxy Positioning on Enzyme Inhibition (Selected Data)

The data above illustrates that dual para-methoxy substitution (as in 3f) confers balanced inhibition across carbonic anhydrase I/II and AChE, suggesting broad-spectrum potential for 4-methoxy-N-(4-methoxyphenyl)benzamide derivatives.

Properties

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJITBHWXMRQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323909 | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27865-44-7 | |

| Record name | NSC405140 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired amide.

Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-N-(4-methoxyphenyl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The methoxy groups in 4-Methoxy-N-(4-methoxyphenyl)benzamide can undergo oxidation to form corresponding quinones.

Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzamide derivatives allows for tailored applications in pharmaceuticals and materials science. Below is a detailed comparison of 4-Methoxy-N-(4-methoxyphenyl)benzamide with analogous compounds:

Structural and Functional Modifications

Impact of Substituents on Properties

- Electron-Donating Groups (Methoxy) : The dual methoxy groups in 4-Methoxy-N-(4-methoxyphenyl)benzamide enhance electron density, improving solubility in polar solvents and interaction with biological targets (e.g., antioxidant activity) .

- Halogenation (Bromo/Chloro) : Bromo and chloro substituents, as in 4MNB and 2-chloro derivatives, increase molecular polarity and rigidity, influencing crystallographic packing and conformational stability .

- Heterocyclic Modifications : Thiazole (e.g., EMAC2060) or nitro-thiazole groups introduce π-π stacking capabilities and hydrogen-bonding sites, critical for antiviral or enzyme inhibition .

- Steric Effects : The tert-butyl group in 4-tert-butyl derivatives reduces solubility but enhances lipid membrane penetration, relevant for CNS-targeting drugs .

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)benzamide, with the molecular formula and a molecular weight of approximately 271.29 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide structure with two methoxy groups positioned on the aromatic rings. This unique arrangement contributes to its biological properties by influencing its interaction with various biological targets.

Enzyme Inhibition

Research indicates that similar compounds exhibit significant enzyme inhibition activities. For instance, structural analogs of 4-Methoxy-N-(4-methoxyphenyl)benzamide have shown efficacy in inhibiting enzymes involved in cancer progression and microbial infections. The mechanism typically involves binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent biochemical reactions .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the potential of 4-Methoxy-N-(4-methoxyphenyl)benzamide as an anticancer agent. In vitro studies using various cancer cell lines have demonstrated that this compound exhibits moderate to high cytotoxic effects. For example, MTT assays reveal that at certain concentrations, the compound significantly reduces cell viability compared to control groups .

Table 1: Cytotoxicity Data of 4-Methoxy-N-(4-methoxyphenyl)benzamide

The biological activity of 4-Methoxy-N-(4-methoxyphenyl)benzamide is likely attributed to its ability to interact with specific protein targets. Molecular docking studies suggest that the compound can form stable complexes with target enzymes, which may lead to their inhibition .

Case Studies

- Anticancer Activity : A study involving MCF-7 cells demonstrated that treatment with 4-Methoxy-N-(4-methoxyphenyl)benzamide resulted in a dose-dependent decrease in cell proliferation. The study concluded that the compound could be further developed as a potential therapeutic agent against breast cancer .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of related benzamide derivatives, indicating that modifications in the methoxy groups could enhance their effectiveness against specific bacterial strains.

Q & A

Q. How can this compound be integrated into broader pharmacological studies?

- Answer :

- Combination therapy : Screen with cisplatin or paclitaxel to identify synergistic effects (e.g., Chou-Talalay method).

- Pharmacokinetics : Perform in vivo studies (e.g., Sprague-Dawley rats) to assess oral bioavailability and half-life.

- Theoretical frameworks : Link findings to oncogenic signaling pathways (e.g., PI3K/Akt/mTOR) to contextualize mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.